1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(2-Methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a substituted phenyl group (2-methoxy-5-methylphenyl) and a modified indole moiety (1-(2-methoxyethyl)-1H-indol-3-yl). The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-8-9-19(26-3)16(12-14)21-20(24)22-17-13-23(10-11-25-2)18-7-5-4-6-15(17)18/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCUCVVKVUMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxyphenyl Isocyanate Preparation: The methoxyphenyl component is prepared by reacting 2-methoxy-5-methylphenylamine with phosgene or a phosgene substitute to form the corresponding isocyanate.
Coupling Reaction: The final step involves the reaction of the indole derivative with the methoxyphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea-Based Indole Derivatives
Key Observations:
Trifluoromethoxy groups (as in Example 20) introduce strong electron-withdrawing effects, which could enhance binding affinity to hydrophobic enzyme pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step functionalization of the indole nitrogen and phenyl ring, similar to methods in EP 4 121 415 B1 (e.g., CuCl/KOH-mediated coupling) .
- In contrast, oxoacetamide derivatives (e.g., ) are synthesized via simpler condensation reactions, yielding crystallographically stable products .
Biological Relevance: While the target compound lacks reported bioactivity data, structurally related urea-indole hybrids are known inhibitors of kinases (e.g., VEGF-R2) and apoptosis regulators . The (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one scaffold () demonstrates the significance of indole modifications in drug discovery, particularly as intermediates in tyrosine kinase inhibitors like osimertinib .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison (Based on Substituent Trends)
| Property | Target Compound | Example 20 (EP 4 121 415 B1) | 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~2.2 |
| Aqueous Solubility | Low (methoxyethyl dominance) | Moderate (hydroxyethyl groups) | Low (crystalline stability) |
| Metabolic Stability | High (ether linkages) | Moderate (amine oxidation) | High (amide bond resistance) |
Rationale:
- The methoxyethyl group in the target compound likely confers resistance to oxidative metabolism compared to hydroxyethyl or aminoethyl substituents .
- Crystalline oxoacetamide derivatives () exhibit low solubility but high stability, underscoring the trade-off between physicochemical properties and structural rigidity .
Biological Activity
1-(2-Methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes an indole moiety and a urea functional group, which are known to influence its pharmacological properties. The molecular formula for this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise conditions such as temperature control and the use of catalysts to optimize yields. The process can be summarized as follows:
- Starting Materials : The synthesis begins with the preparation of the indole and phenolic components.
- Reactions : Key reactions include the formation of the urea linkage through the reaction of isocyanates with amines or alcohols, followed by modifications to introduce methoxy and methyl substituents.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been evaluated in various studies, focusing on its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that related indole derivatives can preferentially suppress the growth of cancer cell lines, such as A549 lung cancer cells, compared to non-tumor fibroblasts . The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Additionally, compounds in this class have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For example, certain derivatives have shown low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .
Comparative Analysis
To further understand the biological activity of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-methoxyphenyl)-3-(indol-3-yl)urea | Indole and urea linkage | Anti-cancer | Lacks methyl substitution |
| 1-isopropyl-3-(indol-3-yl)urea | Indole with isopropyl group | Anti-inflammatory | Different alkyl substitution |
| 1-[2-(indol-5-yl)ethyl]-3-[methylpyrazol]urea | Indole and pyrazole moiety | Antitumor | Incorporates pyrazole ring |
This comparison highlights how variations in substituents can significantly influence biological activities and pharmacological profiles.
Case Studies
Several case studies have provided insights into the efficacy of related compounds:
- Study on Anticancer Activity : A study evaluated a series of indole derivatives for their ability to inhibit cancer cell growth. Results indicated that compounds with methoxy substitutions showed enhanced activity against A549 cells compared to their unsubstituted counterparts .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of indole-based compounds against MRSA. The results demonstrated that certain derivatives exhibited MIC values as low as 0.98 μg/mL against resistant strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling of substituted indole precursors : React 1-(2-methoxyethyl)-1H-indole-3-amine with an isocyanate derivative of 2-methoxy-5-methylphenyl under anhydrous conditions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) may be employed to facilitate urea bond formation .
Key challenges : Purification via column chromatography or recrystallization is critical due to potential side products from competing nucleophilic sites on the indole ring .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substitution (e.g., ¹H NMR for methoxy groups at 2- and 5-positions on the phenyl ring and indole proton environments) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs:
- Kinase inhibition : The urea moiety may interact with ATP-binding pockets in kinases (e.g., VEGF-R2 or Aurora kinases) .
- GPCR modulation : The methoxyethyl-indole group resembles ligands for serotonin or dopamine receptors, suggesting potential neuropharmacological activity .
Methodological validation : Use competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies to confirm target engagement .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Conflicting results (e.g., variable IC50 values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or protein binding .
- Off-target effects : Perform counter-screens against related targets (e.g., kinase panels) to rule out non-specific interactions .
- Metabolic instability : Pre-incubate the compound with liver microsomes to assess stability; use LC-MS to identify degradation products .
Advanced: What strategies optimize stability during in vitro and in vivo studies?
Answer:
- pH stability : Test compound integrity across physiological pH ranges (4–8) using UV-Vis spectroscopy or HPLC .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (common for aryl-urea derivatives) .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction; modify substituents (e.g., methyl to trifluoromethyl) to reduce binding .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., halogens, nitro groups) to probe electronic effects .
- Alternative indole N-alkyl groups (e.g., propyl vs. methoxyethyl) to assess steric tolerance .
- Biological testing : Use a tiered approach:
- Primary assay : High-throughput screening against hypothesized targets.
- Secondary assays : Dose-response curves (IC50/EC50) and selectivity profiling .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or GPCRs .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and water-mediated interactions .
- QSAR modeling : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity data to predict optimized analogs .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- logP : Predicted ~2.5 (moderate lipophilicity) due to methoxy and methyl groups; adjust via substituent polarity for improved permeability .
- Aqueous solubility : Likely <50 µM; use co-solvents (e.g., PEG 400) or salt forms (e.g., hydrochloride) for in vivo dosing .
- pKa : The urea group may exhibit weak acidity (pKa ~8–10), affecting ionization in physiological environments .
Advanced: How to address low yield in large-scale synthesis?
Answer:
- Step optimization : Redesign the indole functionalization step using flow chemistry for better temperature control and reduced side reactions .
- Catalyst screening : Test alternatives to triethylamine (e.g., Hunig’s base or polymer-supported catalysts) for improved efficiency .
- Workup protocols : Replace column chromatography with liquid-liquid extraction or crystallization for scalability .
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
- Software : Use StarDrop, MetaSite, or GLORYx to predict Phase I/II metabolism (e.g., O-demethylation of methoxy groups or glucuronidation) .
- Validation : Compare predictions with in vitro hepatocyte or microsomal studies; identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
